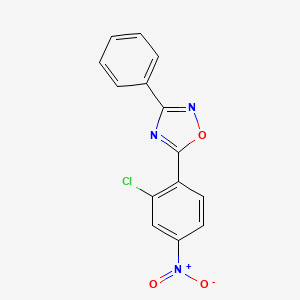![molecular formula C18H19ClN2O2 B5796633 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as CPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPA belongs to the class of compounds known as N-phenylacetamides, which have been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in a number of neurological disorders. By enhancing the activity of mGluR5, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. In addition, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of using 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
未来方向
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide. One area of interest is the development of more potent and selective mGluR5 positive allosteric modulators. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide and its effects on neurotransmitter systems in the brain. Finally, there is a need for more research on the potential therapeutic applications of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide in humans, particularly in the treatment of neurological disorders.
合成方法
The synthesis of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide involves the reaction of 2-chlorophenol with 2-bromo-N-(2-bromo-1-phenylethyl)acetamide in the presence of potassium carbonate. The resulting intermediate is then treated with pyrrolidine to yield 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide. The overall yield of the synthesis process is around 50%.
科学研究应用
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of these diseases. In addition, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been studied for its potential use in the treatment of pain, anxiety, and depression.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-1-4-10-17(14)23-13-18(22)20-15-8-2-3-9-16(15)21-11-5-6-12-21/h1-4,7-10H,5-6,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANWGMTIGHJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)
